N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-10-12-22(15-18(17)2)30(26,27)24-20-11-13-23-19(16-20)7-6-14-25(23)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHRYHWKRNOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities. Its structure incorporates a tetrahydroquinoline moiety linked to a sulfonamide group, suggesting diverse pharmacological applications. This article explores the biological activity of this compound by reviewing its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C22H24N2O4S2
- Molecular Weight : 460.5 g/mol
- CAS Number : 946283-24-5
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways:
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Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as:
- MurD : An enzyme responsible for adding D-glutamic acid to peptidoglycan precursors.
- GlmU : An enzyme involved in the synthesis of N-acetylglucosamine-1-phosphate.
- Cellular Effects : By inhibiting these enzymes, the compound disrupts membrane architecture and affects bacterial viability. This mechanism suggests potential applications as an antibacterial agent.
Antibacterial Activity
A series of studies have demonstrated the antibacterial properties of this compound against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of the compound:
The IC50 values indicate moderate cytotoxicity in cancer cell lines, suggesting that further investigation is warranted to explore its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antibacterial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated a promising antibacterial profile with synergistic effects when combined with existing antibiotics.
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Case Study on Cancer Cell Lines :
- Research published in Cancer Letters demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. This finding supports its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
Sulfonyl vs. Benzoyl Substitutions
- The target compound and its analog in differ at the 1-position: benzenesulfonyl (electron-withdrawing) vs. benzoyl (electron-neutral). This substitution may influence solubility and receptor binding. Benzenesulfonyl groups enhance metabolic stability compared to benzoyl, as seen in protease inhibitors .
Aromatic Substituent Variations
- The 3,4-dimethylbenzene-sulfonamide moiety in the target compound provides steric bulk and moderate electron-donating effects, which may enhance binding to hydrophobic enzyme pockets. In contrast, the 2-methoxy-4,5-dimethyl analog () introduces a methoxy group, adding polarity and hydrogen-bonding capacity.
Heterocyclic Modifications
- Replacement of benzene-sulfonamide with thiophene-2-carboxamide () introduces a sulfur-containing heterocycle, which may alter π-π stacking interactions or redox properties.
Preparation Methods
Solvent Selection
Toluene and acetonitrile are preferred for their ability to dissolve both sulfonyl chlorides and amine intermediates while minimizing side reactions. Polar aprotic solvents like DMF enhance reaction rates but complicate purification due to high boiling points.
Temperature Control
Exothermic sulfonylation reactions require cooling (0–25°C) to suppress dimerization. Elevated temperatures (>40°C) reduce yields by 15–20% due to decomposition.
Catalytic Additives
DMAP (5 mol%) accelerates the second sulfonylation step by activating the sulfonyl chloride electrophile, reducing reaction time by 50% compared to base-only systems.
Purification and Characterization
Final purification employs a two-step process:
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Recrystallization : Ethanol/water (3:1) removes hydrophilic impurities.
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Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound (>99% purity).
Characterization data align with literature values:
Challenges and Limitations
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Competing Reactions : Over-sulfonylation at the 6-amine position occurs with excess sulfonyl chloride, necessitating precise stoichiometry.
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Solubility Issues : The tetrahydroquinoline intermediate exhibits limited solubility in non-polar solvents, complicating large-scale synthesis.
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Cost : Benzenesulfonyl chloride derivatives are expensive, impacting process economics .
Q & A
Q. What are the key considerations for synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydroquinoline core. A common approach includes:
Core Preparation : Formation of the tetrahydroquinoline scaffold via cyclization of substituted anilines with aldehydes or ketones.
Sulfonylation : Reacting the tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .
Substitution : Introducing the 3,4-dimethylbenzene sulfonamide group via nucleophilic substitution or coupling reactions.
Critical parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (0°C to reflux), and stoichiometric control to avoid side products .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ 2.1–2.5 ppm for CH₃), aromatic protons (δ 6.8–8.2 ppm), and sulfonamide NH (δ ~10 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₂₅H₂₅N₂O₄S₂; [M+H]⁺ calc. 485.13) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What preliminary assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., carbonic anhydrase or kinase inhibition) to evaluate IC₅₀ values .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays .
- Solubility/Stability : Perform HPLC or UV-Vis analysis in PBS (pH 7.4) to guide dosing in subsequent studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact its enzyme inhibition potency?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Sulfonamide Group : Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance binding to enzyme active sites .
- Tetrahydroquinoline Core : N-Benzyl substitution improves metabolic stability but reduces aqueous solubility .
- 3,4-Dimethylbenzene : Methyl groups increase lipophilicity, affecting membrane permeability (logP ~3.2) .
Table 1 : Comparison of Analogues
| Compound Modification | IC₅₀ (Carbonic Anhydrase) | LogP |
|---|---|---|
| Parent Compound | 12 nM | 3.2 |
| 4-Fluoro Benzenesulfonyl | 8 nM | 3.5 |
| N-Methyl Tetrahydroquinoline | 25 nM | 2.8 |
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Standardize buffer pH, temperature, and enzyme concentration (e.g., 25°C vs. 37°C alters activity by 15–20%) .
- Compound Purity : Validate purity via HPLC (>98%) and control for residual solvents .
- Cell Line Variability : Use isogenic cell lines and replicate experiments across independent labs .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Employ:
- Molecular Docking (AutoDock/Vina) : Predict binding modes to human nNOS vs. eNOS isoforms to minimize off-target effects .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Q. What experimental designs optimize pharmacokinetic properties without compromising activity?
- Methodological Answer : Balance lipophilicity and solubility via:
- Prodrug Strategies : Introduce ester groups (e.g., acetyl) for enhanced absorption, hydrolyzed in vivo .
- Salt Formation : Use sodium salts of sulfonamide to improve aqueous solubility .
- Micellar Formulations : Encapsulate in PEG-PLGA nanoparticles to increase bioavailability .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate off-target interactions via proteome-wide affinity profiling .
- In Vivo Models : Evaluate efficacy in xenograft models with PK/PD correlation .
- Toxicology : Screen for hERG channel inhibition to assess cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
